molecular formula C13H14N4O4 B5705575 5-[2-methoxy-4-(1-propen-1-yl)phenoxy]-1-methyl-3-nitro-1H-1,2,4-triazole

5-[2-methoxy-4-(1-propen-1-yl)phenoxy]-1-methyl-3-nitro-1H-1,2,4-triazole

Cat. No. B5705575
M. Wt: 290.27 g/mol
InChI Key: JKAISYBYGLKADV-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-methoxy-4-(1-propen-1-yl)phenoxy]-1-methyl-3-nitro-1H-1,2,4-triazole, also known as MPPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPPT belongs to the class of triazole compounds, which are known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties.

Mechanism of Action

The exact mechanism of action of 5-[2-methoxy-4-(1-propen-1-yl)phenoxy]-1-methyl-3-nitro-1H-1,2,4-triazole is not fully understood. However, studies have suggested that this compound may exert its antimicrobial and antitumor effects by inhibiting key enzymes involved in DNA synthesis and replication. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of various microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi and viruses. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In vivo studies have demonstrated that this compound can reduce the growth of tumors in animal models.

Advantages and Limitations for Lab Experiments

5-[2-methoxy-4-(1-propen-1-yl)phenoxy]-1-methyl-3-nitro-1H-1,2,4-triazole has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. This compound is also stable under a wide range of conditions, making it suitable for use in a variety of experimental settings. However, there are also some limitations to using this compound in lab experiments. This compound is highly toxic and must be handled with care. In addition, its mechanism of action is not fully understood, which may limit its potential applications in certain research areas.

Future Directions

There are several future directions for research on 5-[2-methoxy-4-(1-propen-1-yl)phenoxy]-1-methyl-3-nitro-1H-1,2,4-triazole. One area of interest is the development of more potent derivatives of this compound with improved antimicrobial and antitumor activity. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of new drugs with novel modes of action. Finally, further studies are needed to determine the safety and efficacy of this compound in vivo, with the ultimate goal of developing new drugs for the treatment of infectious diseases and cancer.

Synthesis Methods

The synthesis of 5-[2-methoxy-4-(1-propen-1-yl)phenoxy]-1-methyl-3-nitro-1H-1,2,4-triazole involves the reaction of 2-methoxy-4-(1-propen-1-yl)phenol with methylhydrazinecarboxylate to form this compound. The reaction is typically carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and under reflux conditions. The yield of the reaction is typically around 60-70%.

Scientific Research Applications

5-[2-methoxy-4-(1-propen-1-yl)phenoxy]-1-methyl-3-nitro-1H-1,2,4-triazole has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. Studies have shown that this compound exhibits potent antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. This compound has also been shown to have antitumor activity, with studies demonstrating its ability to inhibit the growth of various cancer cell lines.

properties

IUPAC Name

5-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]-1-methyl-3-nitro-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4/c1-4-5-9-6-7-10(11(8-9)20-3)21-13-14-12(17(18)19)15-16(13)2/h4-8H,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAISYBYGLKADV-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OC2=NC(=NN2C)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OC2=NC(=NN2C)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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